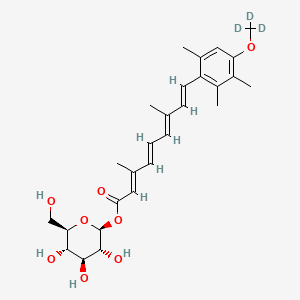
Acitretin-d3 O-beta-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acitretin-d3 O- is a deuterated form of acitretin, a second-generation retinoid primarily used in the treatment of severe psoriasis. This compound is a synthetic derivative of vitamin A and is known for its ability to regulate cell growth and differentiation in the skin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acitretin-d3 O- involves the incorporation of deuterium atoms into the acitretin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process. For example, the preparation of acitretin-d3 O- can involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of acitretin-d3 O- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Techniques such as liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) are employed to monitor the incorporation of deuterium and to separate the desired isomers .
Análisis De Reacciones Químicas
Types of Reactions
Acitretin-d3 O- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of acitretin-d3 O- can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Acitretin-d3 O- has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of acitretin and its metabolites.
Biology: Studied for its effects on cell differentiation and proliferation.
Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: Used in the development of topical formulations for the treatment of skin disorders
Mecanismo De Acción
The mechanism of action of acitretin-d3 O- involves its interaction with retinoid receptors in the skin. These receptors, including RXR and RAR, help normalize the growth cycle of skin cells by inhibiting excessive cell growth and keratinization. This leads to a reduction in the thickening of the skin, plaque formation, and scaling .
Comparación Con Compuestos Similares
Similar Compounds
Etretinate: A precursor to acitretin with a longer half-life.
Tretinoin: Another retinoid used in the treatment of acne and other skin conditions.
Isotretinoin: Used primarily for severe acne
Uniqueness
Acitretin-d3 O- is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification is essential .
Propiedades
Fórmula molecular |
C27H36O8 |
|---|---|
Peso molecular |
491.6 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C27H36O8/c1-15(10-11-20-17(3)13-21(33-6)19(5)18(20)4)8-7-9-16(2)12-23(29)35-27-26(32)25(31)24(30)22(14-28)34-27/h7-13,22,24-28,30-32H,14H2,1-6H3/b9-7+,11-10+,15-8+,16-12+/t22-,24-,25+,26-,27+/m1/s1/i6D3 |
Clave InChI |
HYNDLGJCORMORO-ULJGPOFISA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)/C)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


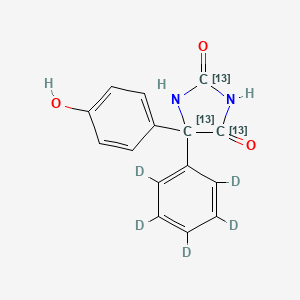




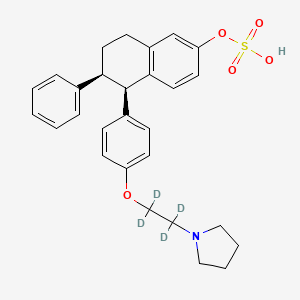


![4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one](/img/structure/B12414863.png)
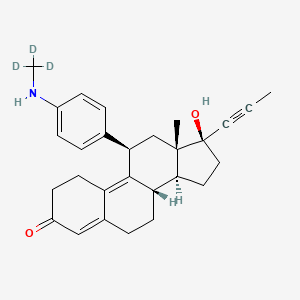


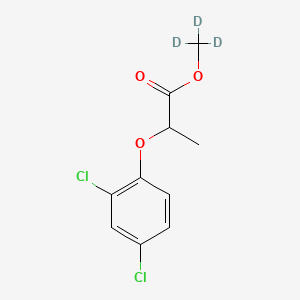
![4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione-d5](/img/structure/B12414904.png)
